molecular formula C10H13F2N B2625815 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine CAS No. 1551427-73-6

1-(4-(1,1-Difluoroethyl)phenyl)ethanamine

Cat. No.: B2625815
CAS No.: 1551427-73-6
M. Wt: 185.218
InChI Key: OMEOQPMJPXNVHG-UHFFFAOYSA-N
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Description

1-(4-(1,1-Difluoroethyl)phenyl)ethanamine is a chemical compound with the molecular formula C10H13F2N and a molecular weight of 185.218.

Preparation Methods

One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroethylating reagent . This reagent is cheap and abundant, making it an ideal choice for industrial production. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution reaction.

Chemical Reactions Analysis

1-(4-(1,1-Difluoroethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(1,1-Difluoroethyl)phenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-Difluoroethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-(1,1-Difluoroethyl)phenyl)ethanamine can be compared with other similar compounds, such as:

    1-(4-(Difluoromethoxy)phenyl)ethanamine: This compound has a difluoromethoxy group instead of a difluoroethyl group, which can result in different chemical and biological properties.

    1-(4-(1,1-Difluoroethyl)phenyl)ethan-1-amine: A closely related compound with slight variations in its chemical structure.

Properties

IUPAC Name

1-[4-(1,1-difluoroethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEOQPMJPXNVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551427-73-6
Record name 1-[4-(1,1-difluoroethyl)phenyl]ethan-1-amine
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